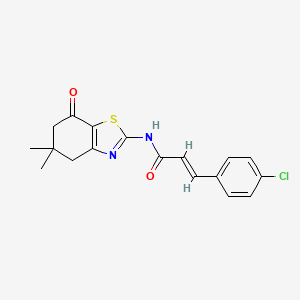![molecular formula C16H20N8O2 B4563702 N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4563702.png)
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its multiple pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their sequential coupling through amide bond formation. Common reagents used in these reactions include pyrazole derivatives, carboxylic acids, and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole rings or the amide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its multiple pyrazole rings and the specific arrangement of functional groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-4-[(1-ethylpyrazole-4-carbonyl)amino]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O2/c1-5-24-9-11(6-19-24)15(25)21-13-8-18-23(4)14(13)16(26)20-12-7-17-22(3)10(12)2/h6-9H,5H2,1-4H3,(H,20,26)(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSOHDPOIRZIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=C(N(N=C2)C)C(=O)NC3=C(N(N=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-3-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoacrylamide](/img/structure/B4563646.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B4563656.png)
![N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3-methylbenzamide](/img/structure/B4563663.png)
![Methyl 2-[({4-[(4-chlorophenyl)sulfamoyl]phenyl}carbamothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4563671.png)
![5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4563678.png)
![methyl 2-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B4563683.png)
![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B4563688.png)
![ethyl 2-({[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4563690.png)
![N-(4-methyl-1-piperazinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4563707.png)

![3-[3-(benzylamino)propyl]-4(3H)-quinazolinone](/img/structure/B4563719.png)
![2-[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4563726.png)
![ethyl 2-{[(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4563733.png)
